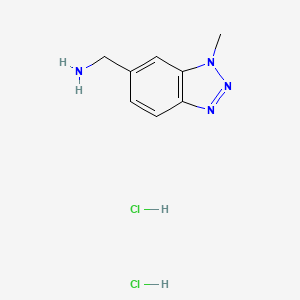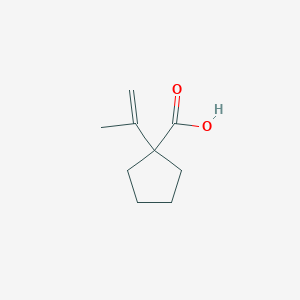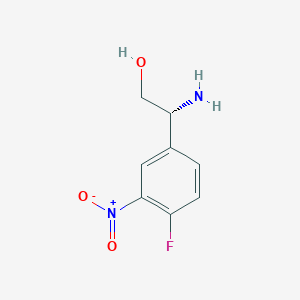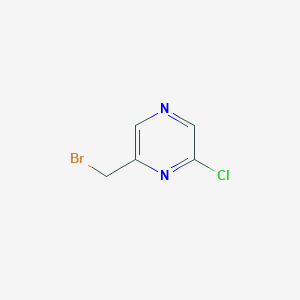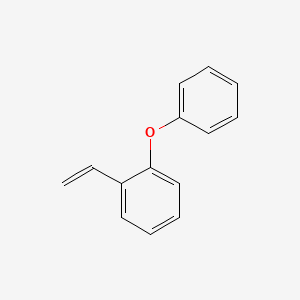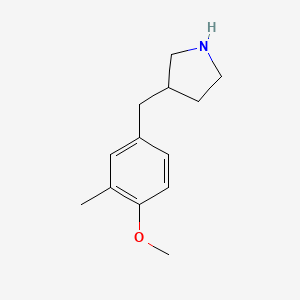
3-(4-Methoxy-3-methylbenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxy-3-methylbenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-methoxy-3-methylbenzyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its significance in the development of novel biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylbenzyl)pyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
3-(4-Methoxy-3-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-(4-Methoxy-3-methylbenzyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Methoxy-3-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The methoxy and methyl groups on the benzyl ring can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring, used as a precursor in organic synthesis.
4-Methoxybenzylamine: Contains a methoxy-substituted benzyl group, used in the synthesis of pharmaceuticals and agrochemicals.
3-Methylbenzylamine: Contains a methyl-substituted benzyl group, used in the synthesis of various organic compounds.
Uniqueness
3-(4-Methoxy-3-methylbenzyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 4-methoxy-3-methylbenzyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound in research and development.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-[(4-methoxy-3-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-7-11(3-4-13(10)15-2)8-12-5-6-14-9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChIキー |
WXUVVAJHMDMQQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC2CCNC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)


![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)

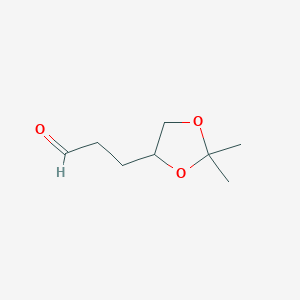


![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
